molecular formula C9H5ClN2 B576065 5-chloro-1H-indole-3-carbonitrile CAS No. 194490-14-7

5-chloro-1H-indole-3-carbonitrile

Cat. No. B576065
CAS RN: 194490-14-7
M. Wt: 176.603
InChI Key: KQMMMHWMPSFPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-indole-3-carbonitrile is an indole derivative . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Molecular Structure Analysis

The molecular structure of 5-chloro-1H-indole-3-carbonitrile consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Chemical Reactions Analysis

Indole derivatives, including 5-chloro-1H-indole-3-carbonitrile, are ideal precursors for the synthesis of active molecules. They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .

Scientific Research Applications

Multicomponent Reactions

5-chloro-1H-indole-3-carbonitrile and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Active Molecules

The indole family, including 5-chloro-1H-indole-3-carbonitrile, are ideal precursors for the synthesis of active molecules. They are essential for generating biologically active structures .

Preparation of Benzoyl Indoles

5-chloro-1H-indole-3-carbonitrile is used as a reactant for the chemoselective and regioselective preparation of benzoyl indoles .

Synthesis of Dihydroisoquinolines

This compound is used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction .

Development of PPARα/γ Dual Agonists

5-chloro-1H-indole-3-carbonitrile is used in the preparation of novel PPARα/γ dual agonists. These agonists have potential applications in the treatment of metabolic syndrome and Insulin-Dependent Diabetes Mellitus (IDDM) .

Preparation of Biologically Active Indoles

Indole-3-carbonitrile, a related compound, is used as a synthesis reagent for the preparation of biologically active indoles .

7. Inhibitors of Glycogen Synthase Kinase 3β (GSK-3) Indole-3-carbonitrile is used in the preparation of inhibitors of glycogen synthase kinase 3β (GSK-3), a protein kinase involved in cellular energy metabolism, neuronal cell development, and body pattern formation .

HIV-1 Integrase Inhibitors

Indole-3-carbonitrile is also used in the preparation of HIV-1 integrase inhibitors. HIV-1 integrase is an enzyme produced by the HIV virus that enables its genetic material to be integrated into the DNA of the infected cell .

Safety and Hazards

5-Chloro-1H-indole-3-carbonitrile may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indole derivatives, including 5-chloro-1H-indole-3-carbonitrile, have a wide range of potential applications in medicinal and pharmaceutical chemistry due to their diverse biological activities . They are often used in the development of new therapeutic possibilities .

properties

IUPAC Name

5-chloro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMMMHWMPSFPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652994
Record name 5-Chloro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194490-14-7
Record name 5-Chloro-1H-indole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194490-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.